molecular formula C13H15N3O2 B11121108 2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide

Cat. No.: B11121108
M. Wt: 245.28 g/mol
InChI Key: NAMSMTIPWPFCMW-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acylation: The resulting quinazolinone is then acylated with isopropylamine and acetic anhydride to introduce the N-(propan-2-yl)acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While the exact targets may vary, common pathways include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in disease processes, thereby exerting its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the N-(propan-2-yl) group, which may affect its biological activity.

    4-oxo-3,4-dihydroquinazoline: A simpler quinazolinone derivative with different pharmacological properties.

    N-(propan-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: A positional isomer with potentially different biological effects.

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the N-(propan-2-yl)acetamide moiety may enhance its therapeutic potential compared to other quinazolinone derivatives.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C13H15N3O2/c1-9(2)15-12(17)7-16-8-14-11-6-4-3-5-10(11)13(16)18/h3-6,8-9H,7H2,1-2H3,(H,15,17)

InChI Key

NAMSMTIPWPFCMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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